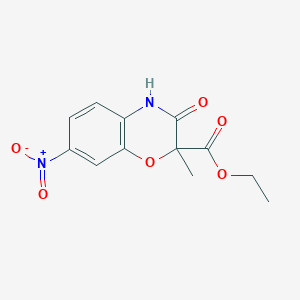

Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a nitro-substituted derivative of the 3,4-dihydro-2H-1,4-benzoxazine scaffold, a heterocyclic system of significant pharmacological interest due to its structural similarity to bioactive molecules. The compound features a nitro group at position 7, a methyl group at position 2, and an oxo group at position 3, which collectively influence its electronic and steric properties.

Properties

IUPAC Name |

ethyl 2-methyl-7-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6/c1-3-19-11(16)12(2)10(15)13-8-5-4-7(14(17)18)6-9(8)20-12/h4-6H,3H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDLUXBCPNBWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446564 | |

| Record name | Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154365-36-3 | |

| Record name | Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

- Reagents : Diethyl 2-bromo-2-methylmalonate, 2-amino-5-nitrophenol, potassium fluoride (KF).

- Solvent : N,N-dimethylformamide (DMF).

- Conditions : 60°C for 6 hours under nitrogen.

- Yield : 96%.

Mechanism:

- N-Alkylation : The amine group of 2-amino-5-nitrophenol reacts with diethyl 2-bromo-2-methylmalonate to form an intermediate.

- Cyclization : Intramolecular nucleophilic substitution forms the benzoxazine ring.

Purification:

Tandem N-Alkylation/C-Alkylation Process

A one-pot synthesis using organozinc reagents and electrophiles was reported in a 2023 study.

Procedure:

- Reagents : Benzoxazinone derivative (2a), dimethylzinc (Me₂Zn).

- Solvent : Dichloromethane (DCM).

- Conditions :

- 0°C for initial reagent addition.

- Room temperature for 30 minutes post-addition.

- Workup : Quenched with Rochelle salt, extracted with DCM, and purified via silica chromatography.

Example:

Alternative Industrial-Scale Synthesis

A patent (US5420126A) describes a scalable approach using borane-mediated reduction and Swern oxidation.

Steps:

- N-Alkylation : 2-Amino-5-nitrophenol reacts with ethyl 2-bromo-2-methylmalonate in acetone with K₂CO₃.

- Reduction : Borane-tetrahydrofuran complex reduces intermediates.

- Oxidation : Swern oxidation (oxalyl chloride/DMSO) converts alcohols to ketones.

Advantages:

Comparative Analysis of Methods

Critical Reaction Parameters

- Temperature : Elevated temperatures (60°C) improve cyclization kinetics.

- Catalysts : KF enhances nucleophilic substitution efficiency.

- Solvent Polarity : DMF stabilizes intermediates via polar interactions.

Challenges and Solutions

- Racemization : Mitigated by shorter reaction times (<48h) and lower temperatures.

- Regioselectivity : Directed by electron-withdrawing nitro groups, favoring substitution at position 7.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Formation of amino derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been studied for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that derivatives of benzoxazine compounds can inhibit the growth of pathogens, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of benzoxazines suggest that ethyl 2-methyl-7-nitro derivatives may reduce inflammation markers in vitro. This could have implications for treating inflammatory diseases .

Materials Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

- Polymer Chemistry : Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-benzoxazine-2-carboxylate can serve as a monomer in the synthesis of polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance materials .

Analytical Chemistry

In analytical applications, this compound plays a crucial role:

- Chromatographic Techniques : The compound is used as a reference standard in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its purity and stability make it an ideal candidate for method validation and quality control in pharmaceutical analysis .

Case Study 1: Antimicrobial Properties

A study conducted on various benzoxazine derivatives, including ethyl 2-methyl-7-nitro variants, demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into new antimicrobial agents .

Case Study 2: Polymer Applications

Research published in a materials science journal highlighted the use of ethyl 2-methyl-7-nitro compounds in synthesizing thermosetting resins. The resulting materials exhibited enhanced heat resistance and mechanical strength compared to traditional polymers, indicating their potential use in aerospace applications .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazine ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3,4-dihydro-2H-1,4-benzoxazine core allows for diverse functionalization. Below is a detailed comparison with structurally related derivatives:

Substituent Effects on Reactivity and Regioselectivity

- Vilsmeier-Haack vs. Rieche Formylation :

- Ethyl 4-Benzyl-7-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate : Achieved via Vilsmeier-Haack conditions, yielding exclusive formylation at position 7 (85% yield) due to the directing effect of the benzyl group on nitrogen .

- Ethyl 6-Formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate : Synthesized via Rieche’s method, producing a 6:1 mixture of 6- and 8-formylated isomers. The 6-position is favored due to oxygen’s electron-donating effect .

- Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate : The nitro group at position 7 likely deactivates the ring, altering regioselectivity compared to formyl or methyl substituents.

Physical and Spectral Properties

- Key Observations: Halogen substituents (Br, Cl) increase melting points due to enhanced intermolecular forces. The nitro group’s strong electron-withdrawing nature in the target compound likely reduces solubility compared to formyl or methyl derivatives. IR spectra for nitro derivatives typically show asymmetric/symmetric NO₂ stretches near 1520 and 1350 cm⁻¹, absent in other analogs.

Pharmacological Potential

For example, 6-bromo and 6-chloro derivatives (7b, 7c) have been intermediates in indole synthesis via the Hemetsberger reaction .

Notes

Regioselectivity Trends : The nitro group’s meta-directing nature may favor electrophilic substitution at positions 5 or 8, contrasting with formyl/halogen substituents.

Analytical Challenges : Nitro groups complicate NMR interpretation due to deshielding effects, necessitating complementary techniques like mass spectrometry .

Research Limitations : As per , the compound is intended for research use only, and its properties may vary with synthesis conditions.

Biological Activity

Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS Number: 154365-36-3) is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicine and agriculture.

Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₆ |

| Molecular Weight | 280.24 g/mol |

| Melting Point | 193–195 °C |

| Purity | ≥95% |

| CAS Number | 154365-36-3 |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological systems. Research indicates that derivatives of benzoxazines, including this compound, exhibit a range of pharmacological effects:

- Antimicrobial Activity : Studies have shown that benzoxazine derivatives possess significant antibacterial and antifungal properties. The nitro group in the structure is often associated with enhanced antimicrobial efficacy .

- Anticancer Properties : Some research highlights the potential of benzoxazine derivatives in cancer therapy. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

- Anti-inflammatory Effects : Compounds similar to ethyl 2-methyl-7-nitro-3-oxo have demonstrated anti-inflammatory activities, potentially useful in treating chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activities of benzoxazine derivatives:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzoxazine derivatives against Gram-positive and Gram-negative bacteria. Ethyl 2-methyl-7-nitro showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anticancer Activity : In vitro studies indicated that ethyl 2-methyl-7-nitro induces cell cycle arrest and apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

- Anti-inflammatory Mechanism : Research demonstrated that this compound inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate?

- Methodological Answer : The compound can be synthesized via Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C–N cyclization. For example, derivatives of 3,4-dihydro-2H-1,4-benzoxazine are synthesized using SN2-type reactions with nitro-substituted intermediates. Key steps include refluxing with aryl acids (e.g., 4-phenylureido/thioureido substituents) and purification via recrystallization (ethanol yields solids with defined melting points). Characterization involves IR spectroscopy (e.g., νCO at ~1740 cm<sup>−1</sup>) and elemental analysis (C, H, N within ±0.3% of calculated values) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : X-ray crystallography is critical for confirming stereochemistry and substituent positioning. For benzoxazine derivatives, single-crystal diffraction data (e.g., Acta Crystallographica reports) reveal bond angles, torsion angles, and hydrogen-bonding networks. Spectroscopic characterization includes:

- IR : Identifies carbonyl (C=O) and nitro (NO2) stretches.

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve diastereotopic protons and quaternary carbons.

- Elemental Analysis : Validates purity (e.g., C11H12NO3Br: Calc. C 46.18%, Found 46.42%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve regioselectivity in benzoxazine derivatives?

- Methodological Answer : Regioselective formylation or substitution is influenced by steric and electronic factors. For example, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives undergo regioselective formylation at the C6 position using Vilsmeier-Haack conditions (POCl3/DMF). Substituents like chlorine or methyl groups alter electron density, directing formylation. Optimization involves:

- Temperature Control : 0–5°C minimizes side reactions.

- Catalyst Screening : Lewis acids (e.g., ZnCl2) enhance selectivity.

- HPLC Monitoring : Tracks reaction progress to adjust stoichiometry .

Q. What computational methods are used to predict the reactivity of nitro-substituted benzoxazines?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitro group electronic effects. Key parameters include:

- Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites.

- Reaction Pathways : Transition state analysis for nitro reduction (e.g., LiAlH4 vs. catalytic hydrogenation).

- Solvent Effects : COSMO-RS simulations evaluate polarity impacts on reaction rates. Validation via experimental kinetic data (e.g., Arrhenius plots) resolves discrepancies .

Q. How should researchers address discrepancies in synthetic yields reported for similar benzoxazine derivatives?

- Methodological Answer : Contradictions arise from variable catalyst loadings, solvent purity, or workup protocols. Systematic approaches include:

- Design of Experiments (DoE) : Taguchi methods optimize parameters (e.g., temperature, solvent ratio).

- Byproduct Analysis : LC-MS identifies impurities (e.g., over-oxidized nitro groups).

- Reproducibility Trials : Cross-lab validation under inert atmospheres (N2/Ar) minimizes oxidation artifacts .

Data Contradiction Analysis

Q. Why do different synthetic routes for benzoxazine derivatives yield varying enantiomeric excess (ee) values?

- Methodological Answer : Chiral induction depends on catalyst choice (e.g., Cu(I) vs. Pd(0)) and substrate symmetry. For example:

- Cu(I) Catalysis : Generates ee >90% via chelation-controlled transition states.

- Racemic Mixtures : Occur with non-chiral Lewis acids (e.g., AlCl3).

Resolution involves chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation .

Safety and Handling

Q. What safety protocols are critical when handling nitro-substituted benzoxazines?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (nitro compounds are often toxic).

- PPE : Nitrile gloves and safety goggles prevent skin/eye contact.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Immediate rinsing with water (15+ minutes for eyes) and medical consultation for ingestion .

Biological Activity Evaluation

Q. How can researchers design experiments to assess the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Test antihypoxic activity via normobaric hypoxia models (e.g., murine neuronal cells).

- Dose-Response Curves : IC50 values quantify potency.

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS analysis identifies degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.